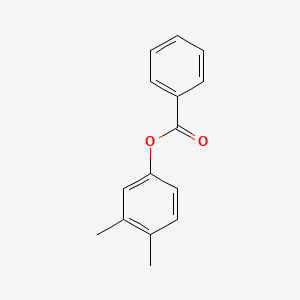
3,4-Dimethylphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylphenyl benzoate is an organic compound with the molecular formula C15H14O2 It is a derivative of benzoic acid and is characterized by the presence of a benzoate ester group attached to a 3,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylphenyl benzoate can be synthesized through the esterification of 3,4-dimethylphenol with benzoic acid or its derivatives. One common method involves the reaction of 3,4-dimethylphenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: Formation of 3,4-dimethylphenyl methanol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
3,4-Dimethylphenyl benzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It is also used in studies involving esterification and aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a model compound in pharmacological studies.
Mechanism of Action
The mechanism of action of 3,4-dimethylphenyl benzoate depends on the specific reactions it undergoes. In esterification reactions, the compound acts as an electrophile, reacting with nucleophiles such as alcohols or phenols.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl benzoate
- 2,3-Dimethylphenyl benzoate
- 2,4-Dimethylphenyl benzoate
Comparison
3,4-Dimethylphenyl benzoate is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning influences the compound’s reactivity and the types of reactions it can undergo. For example, the presence of methyl groups at the 3 and 4 positions can enhance the compound’s reactivity in electrophilic aromatic substitution reactions compared to its isomers .
Properties
CAS No. |
3845-63-4 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) benzoate |
InChI |
InChI=1S/C15H14O2/c1-11-8-9-14(10-12(11)2)17-15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
NRZNGWLWIRTEOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


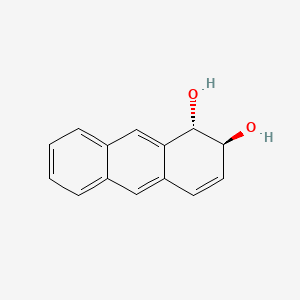
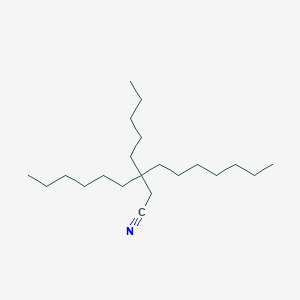
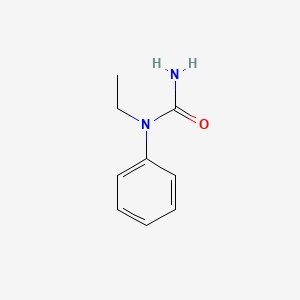
![ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14155548.png)
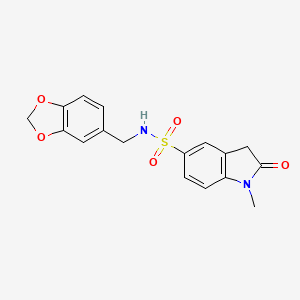
![Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B14155555.png)
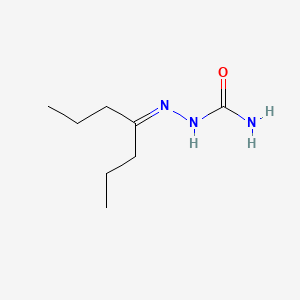
![N-[3-(2-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14155560.png)
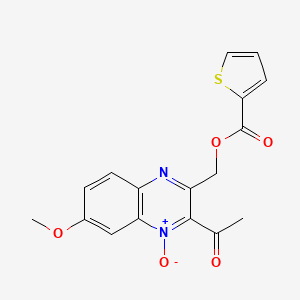
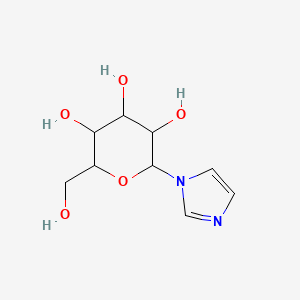
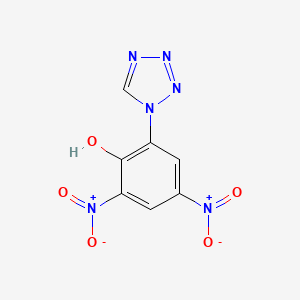

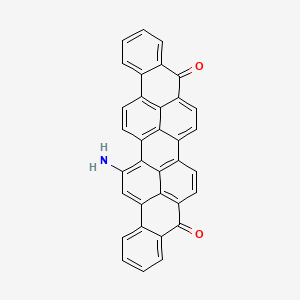
![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline](/img/structure/B14155599.png)
